BenchChemオンラインストアへようこそ!

Cholecystokinin (27-33), t-butyloxycarbonyl-

CCK receptor binding Ligand displacement assay Brain and pancreas pharmacology

Cholecystokinin (27-33), t-butyloxycarbonyl- (Boc-CCK-7; CAS 20987-59-1), is a synthetically protected C-terminal heptapeptide amide of the gastrointestinal hormone cholecystokinin, bearing a sulfated tyrosine residue essential for its biological activity. The N-terminal tert-butyloxycarbonyl (Boc) group serves as a critical orthogonal protecting group for solid-phase peptide synthesis (SPPS) and simultaneously confers resistance to non-specific aminopeptidase degradation, delineating it from the unprotected, N-terminal-free CCK-7 fragment.

Molecular Formula C50H65N9O15S3
Molecular Weight 1128.3 g/mol
CAS No. 20987-59-1
Cat. No. B12760748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin (27-33), t-butyloxycarbonyl-
CAS20987-59-1
Molecular FormulaC50H65N9O15S3
Molecular Weight1128.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C4=CC=CC=C4
InChIInChI=1S/C50H65N9O15S3/c1-50(2,3)73-49(69)59-38(23-29-15-17-32(18-16-29)74-77(70,71)72)46(66)55-35(19-21-75-4)44(64)53-28-42(61)54-39(24-31-27-52-34-14-10-9-13-33(31)34)47(67)56-36(20-22-76-5)45(65)58-40(26-43(62)63)48(68)57-37(25-41(51)60)30-11-7-6-8-12-30/h6-18,27,35-40,52H,19-26,28H2,1-5H3,(H2,51,60)(H,53,64)(H,54,61)(H,55,66)(H,56,67)(H,57,68)(H,58,65)(H,59,69)(H,62,63)(H,70,71,72)/t35-,36+,37+,38-,39-,40-/m0/s1
InChIKeyBVPSGWGJNXCKLC-VFLIAAMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of Cholecystokinin (27-33), t-butyloxycarbonyl- (Boc-CCK-7) for Receptor Pharmacology & Peptide Synthesis


Cholecystokinin (27-33), t-butyloxycarbonyl- (Boc-CCK-7; CAS 20987-59-1), is a synthetically protected C-terminal heptapeptide amide of the gastrointestinal hormone cholecystokinin, bearing a sulfated tyrosine residue essential for its biological activity [1]. The N-terminal tert-butyloxycarbonyl (Boc) group serves as a critical orthogonal protecting group for solid-phase peptide synthesis (SPPS) and simultaneously confers resistance to non-specific aminopeptidase degradation, delineating it from the unprotected, N-terminal-free CCK-7 fragment [2]. This compound is not a passive building block but a functional ligand in its own right, retaining full CCK-like agonism, which makes it a valuable pharmacological probe and a direct comparator for structure-activity relationship (SAR) studies of the cholecystokinin receptor family.

Why Generic Substitution of CCK Fragments is Inadequate: The Case for Boc-CCK-7 (CAS 20987-59-1)


Indiscriminate substitution among CCK-related peptides is unsound due to radical differences in receptor subtype selectivity, enzymatic stability, and N-terminal protection status that fundamentally alter a molecule's utility as a pharmacological tool or synthetic substrate. For example, the widely used CCK-8 (CCK26-33) and the unprotected CCK-7 fragment exhibit distinct degradation kinetics and receptor binding profiles, while the Boc-protected CCK-7 is not only a stabilized agonist but also the sole form compatible with Boc-strategy SPPS elongation. [1]. A 1992 comparative pharmacological study explicitly ranked the standard agonists, establishing that Boc-CCK-7 possesses a unique activity spectrum distinct from CCK-8, cerulein, and the oxidation-resistant Boc-[Nle2,Nle5]CCK-7, rendering it a non-interchangeable reference standard for gall bladder, pancreatic, and anorectic assays [2].

Quantitative Differentiation Evidence for Cholecystokinin (27-33), t-butyloxycarbonyl- Against Key Comparators


Receptor Binding Affinity Hierarchy: Boc-CCK-7 vs. CCK-8 and Non-Sulfated CCK-8

In a competitive displacement assay using the high-affinity radioligand [3H]Boc[diNle]CCK7 on mouse brain and rat pancreas membranes, the potency order was explicitly reported as: [3H]Boc[diNle]CCK7 > CCK-8 > Boc-CCK-7 > non-sulfated CCK-8 [1]. This establishes Boc-CCK-7 as having intermediate affinity, being clearly more potent than the non-sulfated form of CCK-8 but less potent than the full CCK-8 octapeptide. This hierarchy was conserved across both central and peripheral receptors, with pancreatic binding sites showing higher discriminative power [1].

CCK receptor binding Ligand displacement assay Brain and pancreas pharmacology

Analgesic Efficacy Profile: Boc-CCK-7 vs. Unprotected CCK-7 in the Acetic Acid Writhing Test

A head-to-head study synthesized five CCK-like peptides and evaluated their analgesic effects using the acetic acid-induced writhing test in mice [1]. Unprotected CCK-7 exhibited a clear dose-dependent analgesic response, with an ED50 value of 1500 nmol/kg (1.8 mg/kg) [1]. In contrast, the target compound Boc-CCK-7 reduced writhing between doses of 1 and 8 mg/kg but critically failed to show a dose-dependent response, distinguishing its pharmacological profile from the free N-terminal form [1]. Other synthetic peptides, including CCK(27-32)amide and non-sulfated CCK-7, produced no analgesic response even at 8 mg/kg, highlighting that the Boc-protected form retains a unique, non-linear analgesic property [1].

Analgesic activity CCK fragment pharmacology In vivo pain model

Metabolic Stability: Boc-Endogenous Protection Against Brain Aminopeptidases vs. CCK-8 Analogues

Investigations using pig brain cortex synaptic plasma membranes demonstrated that Boc-CCK-7 [Boc-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-PheNH2] is a fully potent analog of CCK-8, but its metabolism proceeds through specific cleavage pathways: hydrolysis of the Asp-Phe bond by the neutral endopeptidase 'enkephalinase', and cleavages at the Met-Gly and Trp-Met bonds by PCMB-sensitive enzymes [1]. Critically, the N-terminal Boc group protects the peptide from aminopeptidase-mediated degradation, a primary metabolic route for unprotected CCK fragments. When compared using rat brain slice preparations, the oxidation-resistant analog [3H]Boc[diNle28,31]CCK7 was cleaved at Nle-Gly and Gly-Trp bonds, a process almost completely inhibited by PCMB, while enkephalinase activity was marginal in striatal tissue [1]. This defines the distinct metabolic fingerprint of the Boc-protected scaffold: it is primarily degraded by thiol proteases, not aminopeptidases, a feature not shared by N-terminal-free CCK-7 or CCK-8.

Peptide metabolism Enzymatic degradation Neuroactive peptide stability

Standard Reference Agonist in Pharmacological Screens: Gall Bladder, Pancreatic Secretion, and Anorectic Activity

A comprehensive 1992 pharmacological characterization of new CCK-7 analogues explicitly used Boc-CCK-7 (tert-butyloxycarbonyl-protected) as one of the four standard reference compounds, alongside CCK-8, cerulein, and the oxidation-resistant analog Boc-[Nle2,Nle5]CCK-7 [1]. The study assayed gall bladder contraction, pancreatic amylase secretion, food intake (anorectic activity), rearing (sedative activity), and analgesia, as well as binding to pancreatic and brain CCK receptors [1]. While the study focused on novel analogues, it established that Boc-CCK-7 serves as a full agonist benchmark with a highly reproducible activity profile, making it an indispensable internal standard for normalizing inter-experimental variability across CCK-related functional assays.

Standard agonist Gall bladder contraction Anorectic activity CCK functional assay

High-Value Research and Industrial Application Scenarios for Boc-CCK-7 (CAS 20987-59-1)


CCK Receptor Subtype Discrimination in Brain-Pancreas Pharmacological Studies

Based on the demonstrated affinity hierarchy [1], Boc-CCK-7 is the optimal agonist for experiments requiring clear separation between central (CCK-B) and peripheral (CCK-A) receptor populations. Its potency, intermediate between CCK-8 and non-sulfated CCK-8, and the higher discriminative power of pancreatic versus brain binding sites make it a precise tool for probing receptor subtype heterogeneity in tissues co-expressing both receptor types.

Metabolic Pathway Elucidation of Neuroactive Peptides in Brain Slice Preparations

The defined metabolic fingerprint of Boc-CCK-7, dominated by thiol proteases rather than aminopeptidases due to its N-terminal Boc protection [2], makes it the substrate of choice for studying enkephalinase and PCMB-sensitive protease activities in brain tissue. Unlike CCK-8, which is also a substrate for ACE, Boc-CCK-7 provides a cleaner readout of the neutral endopeptidase pathway.

Internal Reference Standard for Multi-Assay Pharmacological Characterization of Novel CCK Analogues

As explicitly used in authoritative pharmacological characterization protocols [3], Boc-CCK-7 is a validated internal reference standard for normalizing activity across gall bladder contraction, pancreatic secretion, and anorectic assays. Procuring Boc-CCK-7 for use as a benchmark compound ensures that new analogue data can be unambiguously compared to the established CCK pharmacological literature.

Solid-Phase Peptide Synthesis of Extended CCK Sequences Using Boc-Strategy SPPS

The Boc group at the N-terminus is the defining characteristic for Boc-strategy solid-phase peptide synthesis. Boc-CCK-7 can be directly elongated at its C-terminus after deprotection of the C-terminal amide, or used as a pre-activated fragment for convergent synthesis of longer CCK variants (e.g., CCK-33, CCK-58). This is a non-pharmacological but critical procurement scenario where the unprotected CCK-7 fragment is synthetically unusable.

Quote Request

Request a Quote for Cholecystokinin (27-33), t-butyloxycarbonyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.